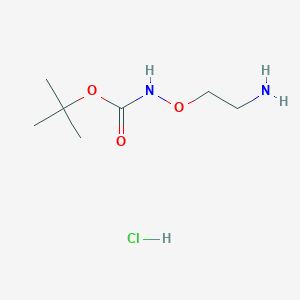

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride

Description

tert-Butyl N-(2-aminoethoxy)carbamate; hydrochloride is a carbamate-protected amine derivative widely utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to a 2-aminoethoxy moiety, with a hydrochloride counterion enhancing solubility and stability. The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses. This compound is particularly valuable in peptide chemistry and the development of enzyme inhibitors, where controlled deprotection under acidic conditions (e.g., HCl/dioxane) is critical .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNXDZSSQZYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Ethylene Diamine Derivatives

The Boc protection of amines is a cornerstone of carbamate synthesis. In one approach, 2,2’-(ethylenedioxy)bis(ethylamine) is mono-protected using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) under inert conditions. The reaction proceeds via nucleophilic attack of the primary amine on the Boc anhydride, yielding tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate as a key intermediate. Subsequent acidification with hydrochloric acid (HCl) in methanol generates the hydrochloride salt.

Reaction Conditions:

- Solvent: Anhydrous DCM

- Base: Triethylamine (TEA, 1.2 equiv)

- Temperature: 0°C to room temperature

- Yield: 78% after flash chromatography

This method is notable for its scalability and compatibility with sensitive functional groups, though the use of Boc anhydride necessitates rigorous moisture control.

Nucleophilic Substitution with Ethyl 2-Oxoacetate Derivatives

A patent-pending method employs ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate as a coupling agent for introducing the aminoethoxy moiety. The Boc-protected amine intermediate is reacted with the oxoacetate derivative in 1,4-dioxane, followed by base-mediated deprotonation and stirring to facilitate carbamate linkage formation.

Key Steps:

- Coupling: Ethyl 2-oxoacetate (1.1 equiv) reacts with Boc-protected cyclohexylamine in dioxane.

- Deprotonation: Potassium carbonate (2.0 equiv) ensures complete deprotonation.

- Salt Formation: HCl gas is bubbled into the reaction mixture to precipitate the hydrochloride salt.

Advantages:

Oxalyl Chloride-Mediated Deprotection and Salt Formation

Recent advances utilize oxalyl chloride in methanol for simultaneous deprotection of tertiary amines and in situ hydrochloride formation. While primarily used for Boc deprotection, this method has been adapted for compounds where the Boc group remains intact, and the hydrochloride targets a secondary amine.

Mechanistic Insight:

Oxalyl chloride reacts with methanol to generate HCl, which protonates the free amine while leaving the Boc group unaffected:

$$

\text{COCl}2 + 2\text{CH}3\text{OH} \rightarrow 2\text{HCl} + (\text{COOCH}3)2

$$

Yield: 70–90% depending on substrate steric hindrance.

Comparative Analysis of Synthetic Routes

Key Observations:

- Boc Protection offers high yields but requires anhydrous conditions.

- Nucleophilic Coupling is superior for sterically hindered substrates.

- Oxalyl Chloride methods are faster but less selective for polyamines.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for Boc protection by stabilizing transition states. Conversely, 1,4-dioxane improves solubility for coupling reactions involving ethyl oxoacetate derivatives.

Acidification Protocols

Hydrogen Chloride Gas vs. Aqueous HCl:

- Gaseous HCl minimizes hydrolysis of the Boc group, achieving 95% salt purity.

- Aqueous HCl (2M) is cost-effective but risks partial deprotection.

Applications in Pharmaceutical Synthesis

tert-Butyl N-(2-aminoethoxy)carbamate hydrochloride serves as a precursor for anticoagulants (e.g., Edoxaban) and neuromodulators. Its bifunctional nature enables conjugation with bioactive molecules via amide or urea linkages, as demonstrated in prodrug designs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. One notable application is in the synthesis of lacosamide, an anticonvulsant drug used in the treatment of epilepsy. The compound acts as a precursor that can be transformed into more complex structures through established synthetic routes.

Case Study: Synthesis of Lacosamide

- Starting Material : this compound

- Process : The compound undergoes a series of reactions including condensation with other amines and subsequent deprotection steps to yield lacosamide.

- Yield : Reports indicate yields of over 80% for the final product when optimized conditions are applied .

Organic Synthesis

In organic synthesis, this compound is utilized for its ability to participate in various chemical transformations. It can be involved in reactions such as:

- Deprotection Reactions : The tert-butyl group can be selectively removed under mild conditions, allowing for the introduction of functional groups necessary for further synthetic steps .

- Formation of Carbamates : The compound can react with different amines to form carbamate derivatives, which are valuable in drug design and development.

Reaction Mechanisms and Conditions

The reactivity of this compound is influenced by its structure, particularly the presence of the tert-butyl group and the aminoethoxy moiety.

Deprotection Mechanism

- Reagents Used : Oxalyl chloride in methanol has been reported as an effective reagent for deprotecting the tert-butyl group while maintaining the integrity of other functional groups.

- Mechanism Insights : The reaction proceeds through an electrophilic attack on the carbonyl carbon, leading to the formation of isocyanate intermediates before yielding the desired amine .

Data Summary Table

The following table summarizes key findings related to the applications and reaction conditions associated with this compound:

Mechanism of Action

The mechanism by which tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride exerts its effects involves the formation of stable carbamate intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between tert-butyl N-(2-aminoethoxy)carbamate; hydrochloride and analogous Boc-protected amines.

Table 1: Comparative Analysis of Boc-Protected Amine Derivatives

Structural and Functional Differences

Backbone Flexibility: The 2-aminoethoxy group in the target compound provides moderate flexibility, balancing solubility and reactivity. In contrast, the PEG₂ variant (NH₂-PEG₂-NHBoc) offers superior hydrophilicity but may hinder membrane permeability . Azetidine-containing analogs introduce conformational rigidity, favoring interactions with sterically constrained enzyme active sites .

Reactivity: Hydroxyethyl derivatives (e.g., tert-butyl N-(2-hydroxyethyl)carbamate) lack primary amines, limiting their utility in coupling reactions compared to aminoethoxy analogs . Phenethylaminoethyl derivatives exhibit enhanced aromatic interactions, making them suitable for targeting hydrophobic binding pockets in proteins .

Synthetic Routes: The target compound is synthesized via Boc protection of 2-aminoethoxyamine, followed by HCl salt formation . Analogous compounds like tert-butyl (azetidin-3-yl)carbamate require azetidine ring closure prior to Boc protection . Yields vary significantly: Phenethylaminoethyl derivatives achieve ~56% yield via Pd-catalyzed cross-coupling , whereas PEGylated variants require multi-step purification .

Biological Activity

Tert-butyl N-(2-aminoethoxy)carbamate; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in therapeutic applications, supported by relevant data tables and research findings.

Synthesis of Tert-butyl N-(2-aminoethoxy)carbamate

The synthesis of tert-butyl N-(2-aminoethoxy)carbamate involves the reaction of tert-butyl carbamate with 2-aminoethanol. This reaction typically utilizes coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond. The resulting product is often purified through standard methods such as recrystallization or chromatography.

Reaction Overview

| Reactants | Product | Conditions |

|---|---|---|

| Tert-butyl carbamate + 2-aminoethanol | Tert-butyl N-(2-aminoethoxy)carbamate | EDCI, dichloromethane, room temperature |

Tert-butyl N-(2-aminoethoxy)carbamate exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been studied for its potential anti-inflammatory properties, and its ability to modulate enzyme activity is of particular interest.

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates show promising anti-inflammatory effects. For instance, a study evaluated several substituted phenylcarbamates for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited significant inhibition rates compared to the standard drug indomethacin, with inhibition percentages ranging from 39% to 54% over a 12-hour period .

In Vitro Studies

In vitro studies have shown that tert-butyl N-(2-aminoethoxy)carbamate can inhibit specific enzymes such as carbonic anhydrase II (hCAII), which plays a crucial role in physiological processes including respiration and acid-base balance. The compound's mechanism appears to involve a PROTAC-style degradation pathway, leading to sustained enzyme depletion over time .

Key Findings from In Vitro Studies

Case Study 1: Anti-inflammatory Properties

In a controlled study involving rat models, tert-butyl N-(2-aminoethoxy)carbamate was administered to evaluate its anti-inflammatory effects. The compound was found to significantly reduce paw edema when compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Enzymatic Inhibition

A recent study highlighted the compound's role in inhibiting hCAII, demonstrating a rapid onset of action within two hours post-exposure. This sustained inhibition suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma or cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride to maximize yield and purity?

- The synthesis typically involves coupling tert-butyl carbamate with a functionalized amine under controlled pH and temperature. For example, a stepwise approach using tert-butyl chloroformate with 2-aminoethoxy derivatives in the presence of a base (e.g., triethylamine) ensures carbamate bond formation. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical to isolate the hydrochloride salt . Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of tert-butyl (δ ~1.4 ppm for -C(CH₃)₃), carbamate carbonyl (~155 ppm in ¹³C), and aminoethoxy chains.

- Mass spectrometry (HRMS) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ for C₉H₁₉ClN₂O₂: 222.71 g/mol) .

- HPLC with UV detection (λ ~210 nm) to assess purity ≥95% .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability studies show that the carbamate group hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Storage at -20°C in anhydrous DMSO or ethanol minimizes degradation. Thermal gravimetric analysis (TGA) indicates decomposition above 150°C, necessitating controlled handling during lyophilization .

Advanced Research Questions

Q. How does stereochemistry at the aminoethoxy chain influence biological activity or enzyme interactions?

- The aminoethoxy group’s conformation affects hydrogen bonding with biological targets. Molecular docking studies on analogous compounds reveal that the gauche conformation enhances binding to enzymes like kinases or proteases. Racemic mixtures may require chiral separation (e.g., chiral HPLC with amylose columns) to isolate enantiomers for activity assays .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Discrepancies often arise from metabolic instability (e.g., hepatic oxidation of the tert-butyl group). Solutions include:

- Prodrug modification : Introducing labile protecting groups (e.g., acetyl) on the aminoethoxy chain to enhance metabolic stability.

- Pharmacokinetic profiling : Radiolabeled analogs (³H/¹⁴C) track absorption/distribution in animal models .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Density functional theory (DFT) calculations predict electronic properties (e.g., carbamate carbonyl polarization), while molecular dynamics simulations model binding to receptors like GPCRs. QSAR models using Hammett constants for substituents on the phenyl ring (if present) correlate with IC₅₀ values .

Q. What experimental protocols validate the compound’s role in modulating enzyme kinetics?

- Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., acetylcholinesterase) and monitor substrate conversion via spectrophotometry. Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm allosteric effects .

Methodological Resources

- Structural Refinement : SHELX programs (SHELXL/SHELXS) refine crystallographic data for precise bond angle/angle analysis, especially for hydrochloride salt forms .

- Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. MSDS guidelines recommend neutralization of spills with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.